

Using Caryophyllene Epoxide as an Analytical Standard: Application Notes and Protocols

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Compound of Interest

Compound Name: Caryophyllene epoxide

Cat. No.: B084433

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Introduction

Caryophyllene epoxide, a bicyclic sesquiterpenoid and a prominent oxidized derivative of β -caryophyllene, is a naturally occurring compound found in the essential oils of numerous plants.[1] Its presence in various matrices, from pharmaceutical formulations to food and cosmetic products, necessitates accurate and reliable quantification.[2] This document provides detailed application notes and protocols for the use of **caryophyllene epoxide** as an analytical standard to ensure precise and validated analytical measurements. Its applications span from quality control in the flavor and fragrance industries to research in cosmetics and personal care products.[2]

Caryophyllene epoxide serves as a crucial reference material for the development and validation of analytical methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3] These methods are essential for stability testing, impurity profiling, and pharmacokinetic studies in drug development.

Physicochemical Properties and Handling

Accurate analytical work begins with a thorough understanding of the standard's properties and the correct handling procedures.

Property	Value	Reference
Chemical Formula	C ₁₅ H ₂₄ O	[4]
Molecular Weight	220.35 g/mol	[4]
CAS Number	1139-30-6	[4]
Appearance	White to off-white crystalline solid	[5]
Melting Point	62-63 °C	[2]
Purity (Assay)	≥98.5% (by GC)	[2]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.	[5]
Storage	2-8°C	[2]
Stability	Limited shelf life; refer to the expiry date on the label.	[2]

Standard Solution Preparation:

To prepare a stock solution, dissolve the **caryophyllene epoxide** crystalline solid in a suitable organic solvent such as ethanol, methanol, or acetonitrile.[5] For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of ethanol and then dilute with the aqueous buffer to the desired concentration.[5] For instance, a solubility of approximately 0.25 mg/ml can be achieved in a 1:3 solution of ethanol:PBS (pH 7.2).[5] It is advised not to store aqueous solutions for more than one day to avoid degradation.[5]

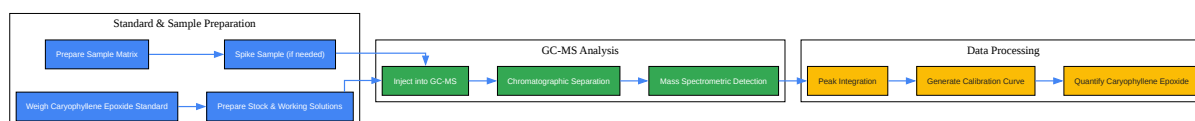
Analytical Methodologies

The following sections detail validated methods for the quantification of **caryophyllene epoxide** using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like **caryophyllene epoxide**.

Experimental Workflow for GC-MS Analysis



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GC-MS analytical workflow for **caryophyllene epoxide**.

Detailed GC-MS Protocol:

This protocol is adapted from a validated method for the analysis of β -caryophyllene and is suitable for **caryophyllene epoxide**.^[6]

- Instrumentation: Gas chromatograph coupled to a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer. A Flame Ionization Detector (FID) can also be used for quantification.^{[3][7]}
- Column: Agilent J&W HP-5MS (30 m × 0.25 mm i.d., 0.25 μ m film thickness) or equivalent 5% phenyl methyl siloxane column.^[6]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.^[6]
- Injection: 2.5 μ L injection volume with a split ratio of 1:80.^[3]
- Inlet Temperature: 280 °C.^[6]

- Oven Temperature Program:
 - Initial temperature of 70 °C, hold for 1 min.
 - Ramp to 155 °C at a rate of 2 °C/min.
 - Ramp to 250 °C at a rate of 10 °C/min.
 - Post-run at 280 °C for 5 min.[6]
- Mass Spectrometer Parameters (Q-ToF):
 - Ionization Source: High-emission low-energy electron ionization (EI) at 70 eV.[6]
 - Source Temperature: 230 °C.[6]
 - Quadrupole Temperature: 150 °C.[6]
 - Transfer Line Temperature: 280 °C.[6]
 - Mass Range: m/z 35-450.[6]

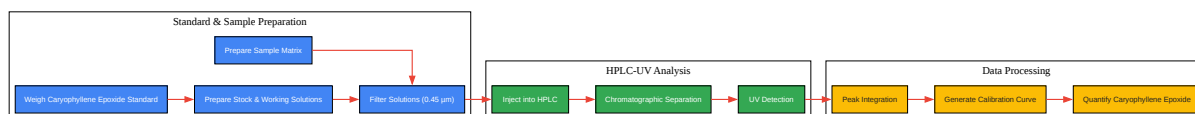
Quantitative Data for GC-based Methods:

Parameter	β-Caryophyllene (HS-SPME-GC/Q-ToF-MS)[6]	β-Caryophyllene, α-Humulene, Caryophyllene Oxide (GC/FID)[3]
Linearity Range	10 - 1000 ng/mL	40 - 160 µg/mL
Correlation Coefficient (R ²)	0.9948	> 0.99
Limit of Detection (LOD)	3 ng/mL	Not Reported
Limit of Quantification (LOQ)	10 ng/mL	Not Reported
Precision (RSD%)	< 10%	< 5%
Accuracy (Recovery %)	Not Reported	95.8 - 104.2%

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection is a robust and widely accessible method for the quantification of **caryophyllene epoxide**, particularly in non-volatile matrices.

Experimental Workflow for HPLC-UV Analysis



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HPLC-UV analytical workflow for **caryophyllene epoxide**.

Detailed HPLC-UV Protocol:

This protocol is based on a validated method for the simultaneous analysis of several compounds, including caryophyllene oxide.[8]

- Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
- Column: Reversed-phase C18 column (250 mm × 4.6 mm, 5 µm particle size).[8]
- Mobile Phase: A gradient of acetonitrile and water with 0.05% trifluoroacetic acid.[8]
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: Ambient.[8]
- Injection Volume: 20 µL.

- Detection Wavelength: 210 nm.[9]
- Run Time: Approximately 50 minutes to achieve separation of multiple analytes.[8]

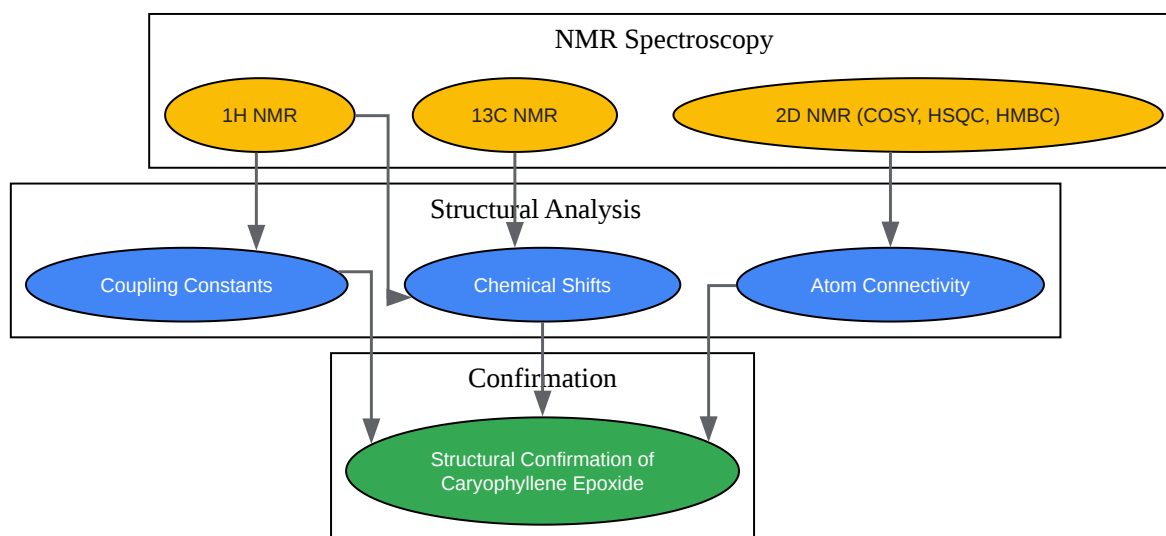
Quantitative Data for HPLC-based Methods:

Parameter	Caryophyllene Oxide (HPLC-PDA)[8]	β-Caryophyllene (RP-HPLC-UV)[9]
Linearity Range	Not explicitly stated, but method validated.	25 - 75 µg/mL
Correlation Coefficient (R ²)	Not explicitly stated, but method validated.	0.999
Limit of Detection (LOD)	2.5 µg/mL	1.976 µg/mL
Limit of Quantification (LOQ)	Not explicitly stated, but method validated.	5.989 µg/mL
Precision (RSD%)	0.696 - 2.592%	Not explicitly stated, but method validated.
Accuracy (Recovery %)	Not explicitly stated, but method validated.	98 - 102%

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural confirmation and purity assessment, NMR spectroscopy is an invaluable tool. The chemical shifts of **caryophyllene epoxide** are well-characterized.

Logical Relationship for Structural Elucidation



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Logical flow for structural confirmation via NMR.

Conclusion

The use of a well-characterized **caryophyllene epoxide** analytical standard is fundamental for achieving accurate and reproducible quantitative results. The GC-MS and HPLC-UV protocols detailed in this document provide robust starting points for method development and validation. Researchers, scientists, and drug development professionals should adapt these methods to their specific instrumentation and sample matrices, ensuring proper validation according to ICH guidelines. The provided data tables and workflows serve as a valuable resource for the analytical community working with this important natural product.

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